Compound Description: This compound features a benzimidazole core substituted with a carboxamide group at the 5-position. It was synthesized via a one-pot reductive cyclization reaction. []
Compound Description: This compound, specifically its (S,S)-enantiomer (38a), acts as a potent and selective JAK1 inhibitor. It exhibits anti-fibrotic effects by reducing the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs). []
Compound Description: This amiloride derivative effectively inhibits both the sodium-calcium exchanger (Na+/Ca2+) and L-type Ca2+ channels in rat ventricular cardiomyocytes. []
Compound Description: This indazole derivative demonstrates significant antiproliferative activity against various cancer cell lines. Its structure includes a cyclopropane ring substituted with a carboxamide group. []
Compound Description: This compound features a thiadiazole ring substituted with a carboxamide group linked to a thiohydantoin moiety. []
Compound Description: This benzimidazole derivative contains a 4-chlorobenzyl group attached to a nitrogen atom and a carboxylate ester at the 5-position. []
Compound Description: This compound features a thieno[2,3-b]pyridine core with a carboxamide substituent bearing a 4-chlorobenzyl group. []
Compound Description: Designed as a potential c-Met inhibitor, this molecule incorporates a thiazole ring with a carboxamide substituent at the 5-position. []
9. 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde [] * Compound Description: This pyrimidine derivative features a carbaldehyde group at the 5-position and multiple substituted amine groups. []* Relevance: The shared pyrimidine core structure, albeit with different substitution patterns, suggests that this compound and N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide could be grouped into the same chemical class.
Compound Description: This compound, containing a thiazole ring substituted with a 4-chlorobenzyl group, displays good antitumor activity against the Hela cell line (IC50 = 0.046 μmol/mL). []
Compound Description: This compound is structurally characterized by a 1,3,5-triazine ring bearing a 4-chlorobenzyl substituent and a nitramide group. It exhibits notable aphicidal and antifungal activities. []
Compound Description: This compound, synthesized via a Claisen-Schmidt reaction, is characterized by a quinoline core with a carboxamide substituent linked to a benzodioxole-containing chalcone moiety. []
Compound Description: This oxazolidinone derivative acts as a potent and selective inhibitor of Kallikrein-related peptidase 6 (KLK6). Notably, it displays single-digit nanomolar potency against KLK6. []
Compound Description: Similar to Inhibitor 32, this oxazolidinone-based compound demonstrates potent inhibitory activity against KLK6 and exhibits excellent selectivity over related enzymes like trypsin. []
Compound Description: This thiophene derivative exhibits dual inhibitory activity against both VEGFR (vascular endothelial growth factor receptor) and P-gp efflux pumps, suggesting potential as a multi-drug resistance reversal agent. []
Compound Description: This series of febuxostat-based derivatives was designed as potential antibacterial agents. Molecular docking studies identified compounds with high binding energies to ALK receptors. []
Compound Description: This pyrimidine-based compound shows potent and selective inhibition of matrix metalloproteinase-13 (MMP-13). It was designed to improve upon the pharmacokinetic properties and reduce the nephrotoxicity observed in earlier carboxylic acid-containing MMP-13 inhibitors. []
Compound Description: This series of compounds incorporates an imidazo[2,1-b][1,3,4]thiadiazole core and features a 4-chlorobenzyl substituent. []
Compound Description: This pyrazole derivative, erroneously advertised as a synthetic cannabinoid, features a carboxamide group at the 5-position and a 4-fluorophenyl substituent. []
Compound Description: This compound is a regioisomer of 3,5-AB-CHMFUPPYCA, with the carboxamide and 4-fluorophenyl groups attached at different positions on the pyrazole ring. []
Compound Description: This compound is a chlorine-containing byproduct identified during the synthesis of 3,5-AB-CHMFUPPYCA. It exhibits a similar structure with an additional chlorine atom on the pyrazole ring. []
Compound Description: MK-8617 is a potent and orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3). It exhibits efficacy in stimulating erythropoiesis and was advanced to human clinical trials for anemia. []
Compound Description: BMS-354825 acts as a dual Src/Abl kinase inhibitor, exhibiting potent antitumor activity in preclinical assays. It demonstrated oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML). []
Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. It exhibits a complex metabolic profile, forming various metabolites including unusual glutamate conjugates. []
Compound Description: Derived from isatin, this compound displays promising antibacterial activity, particularly against Escherichia coli (Gram-negative). It features a 4-chlorobenzyl substituent on the indoline-2,3-dione core. []
Compound Description: This series of pyrimidine derivatives, synthesized via cyclocondensation, was evaluated for antimicrobial activity. The compounds feature a 2-chloro-4-(trifluoromethyl)phenyl substituent on the carboxamide nitrogen. []
Compound Description: This series of benzoxazole derivatives was evaluated for their anti-inflammatory and antioxidant activities. []
Compound Description: This pyrazole derivative features a carboxamide group at the 5-position and an amino group at the 4-position. []
Compound Description: This compound is characterized by a pyrimidine ring with a 4-(trifluoromethyl) substituent and a 4-((4-chlorobenzyl)oxy)phenyl group attached to a nitrogen atom. []
Compound Description: These thiazole derivatives, incorporating a carboxamide linker, were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. []
Compound Description: This compound acts as a potent prostaglandin antagonist, exhibiting activity in various pharmacological models including inhibition of prostaglandin E2-induced diarrhea and croton-oil/pyridine-ether-induced edema. []
Compound Description: D-24851 is a potent tubulin inhibitor currently under preclinical development. It features a 1-(4-chlorobenzyl)-indole core linked to a pyridyl acetamide moiety. []
Compound Description: This compound acts as a potent factor Xa inhibitor and features a pyrazole ring substituted with a carboxamide group at the 5-position. []
Compound Description: CHMFL-ABL-053 demonstrates potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitory activity. It effectively inhibits CML cell line proliferation and exhibits promising pharmacokinetic properties. []
Compound Description: This compound is a cannabimimetic designer drug with a pyrazole core. It is structurally characterized by a carboxamide group at the 5-position and a 4-fluorophenyl substituent. []
Compound Description: Dasatinib is a potent pan-Src kinase inhibitor, derived from a 2-aminothiazole template. It demonstrates oral efficacy in inhibiting proinflammatory cytokines and exhibits therapeutic potential in treating chronic myelogenous leukemia. []
Compound Description: CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor. It acts by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX. []
Compound Description: This series of indole derivatives exhibits potent antibacterial activity against various Gram-negative bacteria. The compounds are characterized by a 5-bromo-1-(4-chlorobenzyl)-1H-indole core with varying carboxamide substituents. []
Compound Description: NAE-086 is a selective 5-HT1A receptor agonist that demonstrates various pharmacological effects in rats, including decreased 5-HT synthesis and turnover, increased corticosterone secretion, and induction of hypothermia. []
Compound Description: This compound is a novel non-peptide CCR5 antagonist, synthesized by a multi-step reaction sequence involving a key elimination step with a 4-chlorobenzyl-substituted intermediate. []
Compound Description: This compound, structurally similar to the previous CCR5 antagonist, also targets the CCR5 receptor and is characterized by a 4-chlorobenzyl group attached through an oxygen linker to the core structure. []
Compound Description: This compound, another CCR5 antagonist, shares the 4-chlorobenzyl and piperidine structural motifs with the previous two entries. []
Compound Description: This compound, structurally analogous to the previous three entries, acts as a CCR5 antagonist and features the recurring 4-chlorobenzyl substituent. []
Compound Description: This compound is a major metabolite of nicotinamide in mice, but not in humans or rats. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.